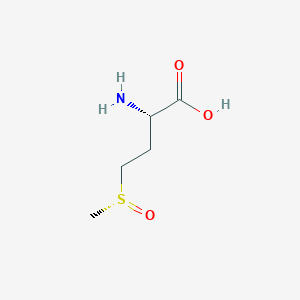

DL-Methionine sulfoxide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62697-73-8 |

|---|---|

Molekularformel |

C5H11NO3S |

Molekulargewicht |

165.21 g/mol |

IUPAC-Name |

(2S)-2-amino-4-[(R)-methylsulfinyl]butanoic acid |

InChI |

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10+/m0/s1 |

InChI-Schlüssel |

QEFRNWWLZKMPFJ-ZXPFJRLXSA-N |

SMILES |

CS(=O)CCC(C(=O)O)N |

Isomerische SMILES |

C[S@@](=O)CC[C@@H](C(=O)O)N |

Kanonische SMILES |

CS(=O)CCC(C(=O)O)N |

melting_point |

232-234°C |

Andere CAS-Nummern |

454-41-1 62697-73-8 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Synonyme |

methionine sulfoxide methionine sulfoxide, (+-)-isomer methionine sulfoxide, (2R)-isomer methionine sulfoxide, (2S)-isomer methionine sulfoxide, (R-(R*,S*))-isomer methionine sulfoxide, (S-(R*,S*))-isomer methionine sulfoxide, 35S-labeled, (+-)-isome |

Herkunft des Produkts |

United States |

Enzymatic Systems for Dl Methionine Sulfoxide Reduction: Methionine Sulfoxide Reductases Msrs

Classification and Distribution of Methionine Sulfoxide (B87167) Reductase Families

There are three main classes of Msr enzymes that have been identified based on their substrate specificity and structural characteristics: MsrA, MsrB, and fRMsr. nih.govnih.gov Together, these enzymes provide a comprehensive system for the repair of both free and protein-bound oxidized methionine residues.

MsrA exhibits strict stereospecificity for the S-diastereomer of methionine sulfoxide. portlandpress.comnih.gov It is capable of reducing both free methionine-S-sulfoxide and, more importantly, methionine-S-sulfoxide residues within proteins. biorxiv.orgnih.gov This function is crucial for reversing oxidative damage to proteins, which can otherwise lead to loss of function and cellular dysfunction. nih.govnih.gov The enzyme is found across all domains of life, indicating its fundamental role in cellular maintenance. portlandpress.comresearchgate.net In mammals, a single MsrA gene has been identified, and its protein product is distributed in various cellular compartments, including the cytosol, mitochondria, and nucleus. nih.govnih.gov This widespread distribution underscores the importance of repairing oxidized methionine residues throughout the cell. nih.gov

Beyond its primary substrate, MsrA has demonstrated a broader substrate specificity, capable of reducing other S-stereomer forms of sulfoxides, such as N-acetyl-methionine-S-sulfoxide and ethionine-S-sulfoxide. nih.gov

| Enzyme | Specificity | Substrates | Occurrence | Cellular Localization (Mammals) |

| MsrA | Methionine-S-sulfoxide (Met-S-SO) | Protein-bound and free Met-S-SO, N-acetyl-methionine-S-sulfoxide, ethionine-S-sulfoxide | Ubiquitous (bacteria to humans) | Cytosol, Mitochondria, Nucleus |

Complementing the action of MsrA, the MsrB family of enzymes is specific for the reduction of the R-diastereomer of methionine sulfoxide. portlandpress.comnih.gov Unlike MsrA, MsrB enzymes show a strong preference for protein-bound methionine-R-sulfoxide residues, exhibiting very low activity towards the free form of the amino acid. nih.govnih.gov The MsrB family is structurally distinct from MsrA. nih.gov

In mammals, the MsrB system is more complex than that of MsrA, with three distinct MsrB genes (MsrB1, MsrB2, and MsrB3) having been identified. nih.govnih.gov These enzymes are distributed in different cellular compartments, ensuring a comprehensive repair system for oxidized proteins throughout the cell. nih.gov MsrB1, which contains a selenocysteine (B57510) residue in its active site, is found in the cytosol and nucleus and displays the highest catalytic activity. nih.govnih.gov MsrB2 is located in the mitochondria. nih.govnih.gov The MsrB3 gene produces two isoforms through alternative splicing: MsrB3A, which is targeted to the endoplasmic reticulum, and MsrB3B, which is located in the mitochondria. nih.govnih.gov

| Enzyme | Specificity | Substrates | Occurrence | Cellular Localization (Mammals) |

| MsrB1 (Selenoprotein R) | Protein-bound Methionine-R-sulfoxide (Met-R-SO) | Primarily protein-bound Met-R-SO | Eukaryotes | Cytosol, Nucleus |

| MsrB2 (CBS-1) | Protein-bound Methionine-R-sulfoxide (Met-R-SO) | Primarily protein-bound Met-R-SO | Eukaryotes | Mitochondria |

| MsrB3A | Protein-bound Methionine-R-sulfoxide (Met-R-SO) | Primarily protein-bound Met-R-SO | Eukaryotes | Endoplasmic Reticulum |

| MsrB3B | Protein-bound Methionine-R-sulfoxide (Met-R-SO) | Primarily protein-bound Met-R-SO | Eukaryotes | Mitochondria |

A third class of methionine sulfoxide reductase, known as fRMsr, specifically catalyzes the reduction of free methionine-R-sulfoxide. biorxiv.orgnih.gov This enzyme is highly specific for its substrate and does not act on protein-bound methionine sulfoxide or methionine-S-sulfoxide. nih.govpnas.org The presence of fRMsr compensates for the low activity of MsrB towards free Met-R-SO. nih.gov

The distribution of fRMsr is notably different from that of MsrA and MsrB. Its occurrence is largely limited to unicellular organisms, including bacteria and yeast. biorxiv.orgnih.govnih.gov Multicellular organisms, such as mammals and plants, have been found to lack the gene for fRMsr. nih.gov This suggests that while the repair of protein-bound methionine sulfoxide is universally critical, the enzymatic reduction of free methionine-R-sulfoxide is not as conserved throughout evolution.

| Enzyme | Specificity | Substrates | Occurrence |

| fRMsr | Free Methionine-R-sulfoxide (Met-R-SO) | Free Met-R-SO | Primarily unicellular organisms (e.g., bacteria, yeast) |

Molecular Mechanisms of Methionine Sulfoxide Reduction by Msr Enzymes

Despite their structural differences, MsrA and MsrB share a common catalytic mechanism for the reduction of methionine sulfoxide. nih.govnih.gov This process is a thiol-dependent redox reaction that proceeds through a series of well-defined steps involving key cysteine residues in the enzyme's active site.

The catalytic cycle of Msr enzymes is initiated by a nucleophilic attack of a highly reactive catalytic cysteine residue on the sulfur atom of the methionine sulfoxide substrate. researchgate.netresearchgate.net This initial step leads to the formation of an unstable intermediate where the enzyme is bound to the substrate. researchgate.net The active site of the enzyme is precisely structured to facilitate this interaction and the subsequent chemical transformations. For the reaction to proceed, the catalytic cysteine must be in its thiolate form (Cys-S⁻), which is a potent nucleophile.

Following the initial attack, the reaction intermediate undergoes rearrangement, leading to the release of the reduced methionine product. researchgate.netresearchgate.net This process involves the transfer of the oxygen atom from the sulfoxide to the catalytic cysteine, resulting in the formation of a sulfenic acid intermediate on the enzyme. nih.govresearchgate.net The dynamics of the active site play a crucial role in positioning the substrate and stabilizing the transition states throughout the catalytic cycle.

The formation of a sulfenic acid (Cys-SOH) intermediate at the catalytic cysteine is a key step in the reduction mechanism of Msr enzymes. nih.govresearchgate.netnih.gov This intermediate is relatively unstable and must be resolved for the enzyme to be regenerated and complete the catalytic cycle. The resolution of the sulfenic acid involves a second cysteine residue, often referred to as the resolving or recycling cysteine. researchgate.netresearchgate.net

The resolving cysteine attacks the sulfur atom of the sulfenic acid intermediate, leading to the formation of an intramolecular disulfide bond between the catalytic and resolving cysteines and the release of a water molecule. researchgate.netresearchgate.net This disulfide bond is then reduced by a cellular reducing system, typically the thioredoxin (Trx) system, which comprises thioredoxin, thioredoxin reductase, and NADPH. researchgate.net This final reduction step regenerates the active site of the Msr enzyme, with both the catalytic and resolving cysteines returned to their reduced thiol states, ready for another round of catalysis. In some Msr enzymes, a third cysteine may be involved in the disulfide relay before the final reduction by thioredoxin. nih.gov

Electron Donor Systems: Thioredoxin/Thioredoxin Reductase and Glutathione (B108866)/Glutaredoxin Pathways

The regeneration of catalytically active Msr enzymes is dependent on cellular reducing systems that provide the necessary electrons. The two primary electron donor pathways are the thioredoxin (Trx) and glutathione (GSH) systems nih.gov.

The Thioredoxin/Thioredoxin Reductase (Trx/TrxR) system is a major pathway for the reduction of oxidized Msrs nih.gov. In this system, NADPH provides the reducing equivalents to thioredoxin reductase (TrxR), which in turn reduces thioredoxin (Trx). The reduced Trx then directly reduces the intramolecular disulfide bond within the Msr enzyme, restoring its catalytic activity nih.govmdpi.com. This pathway is crucial for the function of most Msr enzymes, particularly the 2-Cys MSRBs which possess both a catalytic and a resolving cysteine nih.gov.

The Glutathione/Glutaredoxin (GSH/Grx) system serves as another important electron donor pathway, particularly for certain types of Msr enzymes nih.gov. In this pathway, electrons are transferred from NADPH to glutathione reductase, which reduces oxidized glutathione (GSSG) to its reduced form (GSH). Glutaredoxin (Grx) then utilizes GSH to reduce the oxidized Msr. This system is especially critical for the regeneration of 1-Cys MSRBs, which lack a resolving cysteine. In these enzymes, the sulfenic acid intermediate formed after catalysis is glutathionylated, and the subsequent deglutathionylation is carried out by the Grx system nih.gov.

Subcellular Localization and Compartmentalization of Msr Enzyme Isoforms

To counteract oxidative damage throughout the cell, various isoforms of Msr enzymes are strategically localized to different subcellular compartments. This compartmentalization ensures that proteins in various cellular environments are protected from methionine oxidation.

Cytosolic Msr Isoforms

The cytosol is a primary site of metabolic activity and is susceptible to oxidative stress. In mammalian cells, MsrA and MsrB1 are found in the cytoplasm nih.govmdpi.comresearchgate.net. The presence of these enzymes in the cytosol allows for the repair of a wide range of cytosolic proteins, protecting them from oxidative damage and maintaining their function. In the yeast Saccharomyces cerevisiae, MsrA is primarily localized to the cytosol biorxiv.org.

Mitochondrial Msr Isoforms

Mitochondria are a major source of endogenous ROS due to their role in oxidative phosphorylation. Consequently, mitochondrial proteins are at high risk of oxidative damage. To mitigate this, several Msr isoforms are targeted to the mitochondria. In humans, MsrA, MsrB2, and an isoform of MsrB3 (MsrB3B) are located within the mitochondria nih.govmdpi.comresearchgate.net. MsrB2 is specifically targeted to the mitochondria via an N-terminal signal peptide nih.gov. The presence of these reductases in the mitochondrial matrix is crucial for maintaining the integrity and function of mitochondrial proteins involved in energy production and apoptosis.

Nuclear and Endoplasmic Reticulum Msr Isoforms

The nucleus and the endoplasmic reticulum (ER) are also important sites of Msr activity. In human cells, MsrA and MsrB1 are present in the nucleus, where they likely play a role in protecting DNA-binding proteins and other nuclear factors from oxidation nih.govmdpi.comresearchgate.net. The ER is a major site of protein synthesis and folding, and the oxidative environment within the ER can lead to protein misfolding. A specific isoform of MsrB3, MsrB3A, is targeted to the endoplasmic reticulum in human cells nih.govmdpi.comresearchgate.net. This localization is critical for maintaining the fidelity of protein folding and preventing the accumulation of damaged proteins within the ER lumen.

Subcellular Localization of Human Methionine Sulfoxide Reductase Isoforms

| Msr Isoform | Cytosol | Mitochondria | Nucleus | Endoplasmic Reticulum |

|---|---|---|---|---|

| MsrA | Present | Present | Present | Absent |

| MsrB1 | Present | Absent | Present | Absent |

| MsrB2 | Absent | Present | Absent | Absent |

| MsrB3A | Absent | Absent | Absent | Present |

| MsrB3B | Absent | Present | Absent | Absent |

Genetic and Evolutionary Perspectives of Msr Systems

The widespread presence of Msr genes across all domains of life underscores their fundamental importance in cellular defense against oxidative stress.

Phylogenetic Conservation of Msr Genes Across Domains of Life

Phylogenetic analyses have revealed that MsrA and MsrB genes are highly conserved across Bacteria, Archaea, and Eukarya biorxiv.orgresearchgate.net. MsrA is found in almost all known eukaryotes and prokaryotes, and in most archaea nih.gov. MsrB is also present in all eukaryotes nih.gov. The broad distribution of these genes suggests that they originated early in evolutionary history, likely as a response to the rise of oxygen in the Earth's atmosphere researchgate.net.

While most organisms possess at least one copy of both msrA and msrB, the number of these genes can vary significantly between species. For instance, many bacteria have a single copy of each gene, whereas plants can have multiple paralogs of both msrA and msrB biorxiv.orgnih.gov. The evolutionary history of Msr genes is complex and includes events of gene duplication and lateral gene transfer researchgate.net. This has led to a diversity of Msr enzymes with potentially specialized functions and regulatory mechanisms in different organisms. The conservation of the Msr system highlights its indispensable role in maintaining protein integrity and function in the face of oxidative challenges.

Selenoprotein Forms of MsrA and MsrB: Catalytic Advantages and Selenium Incorporation

Methionine sulfoxide reductases (Msrs) are crucial enzymes in the repair of oxidatively damaged proteins, and some members of this family utilize the rare amino acid selenocysteine (Sec) in their active site. nih.gov The incorporation of selenium, in the form of selenocysteine, confers significant catalytic advantages to these enzymes compared to their cysteine (Cys)-containing counterparts. nih.govplos.org

The primary advantage of a selenocysteine-containing Msr is a dramatically enhanced catalytic efficiency. nih.gov Studies have shown that naturally occurring selenoprotein forms of Msr, such as mammalian MsrB1, exhibit significantly higher activity than their Cys-containing homologues, MsrB2 and MsrB3. plos.orgnih.gov Furthermore, experimentally replacing the catalytic Cys with Sec in MsrB2 and MsrB3 resulted in a more than 100-fold increase in their catalytic activity in dithiothreitol (B142953) (DTT)-dependent assays. nih.govplos.org Similarly, a naturally occurring selenoprotein MsrA from Chlamydomonas was found to be 10-50 times more active than its Cys mutant or the mouse Cys-containing MsrA, making it the most efficient MsrA known. nih.govacs.org This heightened activity is attributed to the chemical properties of selenium; selenocysteine has a lower pKa and is a stronger nucleophile than cysteine, facilitating the reduction of the methionine sulfoxide substrate. escholarship.org

The incorporation of selenocysteine into proteins is a complex and highly regulated process that differs significantly from the incorporation of the 20 canonical amino acids. nih.gov It involves the recoding of a UGA codon, which normally signals translation termination. wikipedia.orgnih.gov This recoding is directed by a specific stem-loop structure in the 3' untranslated region of the mRNA, known as the Selenocysteine Insertion Sequence (SECIS) element. wikipedia.orgnih.gov

The biosynthesis of selenocysteine begins with the charging of a specific tRNA, tRNA[Ser]Sec, with serine by seryl-tRNA synthetase. escholarship.orgmdpi.com In eukaryotes and archaea, the serine is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK). escholarship.orgmdpi.com Subsequently, selenocysteine synthase replaces the phosphate (B84403) group with selenium, which is donated from selenophosphate, to form selenocysteinyl-tRNA[Ser]Sec. mdpi.com A specialized elongation factor, eEFSec in eukaryotes, then binds to the charged tRNA and, in conjunction with the SECIS binding protein 2 (SBP2) that recognizes the SECIS element, delivers the selenocysteinyl-tRNA[Ser]Sec to the ribosome for incorporation at the UGA codon. nih.govmdpi.com

Gene Duplication and Functional Divergence of MsrB Subtypes in Mammals

In mammals, the methionine sulfoxide reductase B (MsrB) family has expanded through gene duplication, leading to the evolution of multiple subtypes with distinct functional roles and subcellular localizations. nih.gov This diversification allows for the targeted repair of oxidized methionine residues in various cellular compartments, highlighting the importance of this protein repair system. nih.gov Mammalian genomes contain three MsrB genes, which give rise to MsrB1, MsrB2, and MsrB3. nih.gov

MsrB1 , also known as Selenoprotein R, is a selenoprotein, containing a catalytically active selenocysteine residue. nih.gov It is the most catalytically efficient of the mammalian MsrBs and is localized to the cytosol and the nucleus. nih.gov The presence of selenocysteine provides MsrB1 with a significant catalytic advantage, allowing for rapid reduction of methionine-R-sulfoxide. plos.orgnih.gov

MsrB2 , in contrast, is a cysteine-containing enzyme that is targeted to the mitochondria. nih.gov While less catalytically active than MsrB1, it exhibits a high affinity for its substrate, suggesting it is adapted to function efficiently at the low concentrations of methionine sulfoxide that may occur under normal metabolic conditions within the mitochondria. nih.gov

MsrB3 is also a cysteine-containing enzyme, and its gene undergoes alternative splicing to produce two distinct protein isoforms: MsrB3A and MsrB3B. nih.gov This alternative splicing event results in different N-terminal sequences that act as targeting signals. MsrB3A is directed to the endoplasmic reticulum (ER), while MsrB3B is localized to the mitochondria. nih.gov This spatial separation of MsrB3 isoforms allows for the repair of oxidized proteins within both the secretory pathway and the primary site of cellular respiration.

The functional divergence of the MsrB subtypes is a clear example of subfunctionalization following gene duplication, where the ancestral function of the MsrB gene has been partitioned and specialized among the different paralogs. nih.gov This specialization ensures that the entire cell is protected from the damaging effects of methionine oxidation.

| Feature | MsrB1 | MsrB2 | MsrB3A | MsrB3B |

| Catalytic Residue | Selenocysteine | Cysteine | Cysteine | Cysteine |

| Subcellular Localization | Cytosol, Nucleus | Mitochondria | Endoplasmic Reticulum | Mitochondria |

| Catalytic Efficiency | High | Moderate | Moderate | Moderate |

| Substrate Affinity (Km) | 1.0 mM (for dabsyl-Met-R-SO) | 0.17 mM (for dabsyl-Met-R-SO) | 2.9 mM (for dabsyl-Met-R-SO) | Not explicitly stated, but similar to MsrB3A |

| Physiological Reductant | Thioredoxin | Thioredoxin | Thioredoxin | Thioredoxin |

Physiological and Pathobiological Roles of Methionine Sulfoxide Metabolism

Contribution to Cellular Antioxidant Defense and Oxidative Stress Response

Direct Protection Against Reactive Oxygen Species Damage

The significance of this protective mechanism is highlighted by the fact that the oxidation of methionine to methionine sulfoxide (B87167) is a reversible process, catalyzed by the methionine sulfoxide reductase (Msr) system. wikipedia.orgportlandpress.com This enzymatic repair allows methionine residues to act as catalytic antioxidants, repeatedly scavenging ROS. nih.gov Studies have shown that in some proteins, a significant number of methionine residues can be oxidized to methionine sulfoxide with little to no impact on the protein's catalytic activity, underscoring their role as an antioxidant shield. pnas.org

| Reactive Oxygen Species (ROS) Neutralized by Methionine | Effect on Methionine |

| Hydrogen Peroxide (H₂O₂) | Oxidation to Methionine Sulfoxide |

| Hydroxyl Radical (•OH) | Oxidation to Methionine Sulfoxide |

| Superoxide (B77818) (O₂⁻) | Oxidation to Methionine Sulfoxide |

| Hypochlorous Acid (HOCl) | Oxidation to Methionine Sulfoxide |

Maintenance of Cellular Redox Homeostasis

The Msr system, which reduces DL-methionine sulfoxide back to methionine, is dependent on cellular reducing equivalents, typically provided by the thioredoxin (Trx) and glutaredoxin systems. mdpi.com This links the methionine redox cycle directly to the major cellular redox hubs, integrating it into the broader network of antioxidant defense. The levels of methionine sulfoxide in cells and tissues are often used as a biomarker for oxidative stress, with elevated levels indicating a disruption in redox homeostasis. nih.gov

Impact on Protein Quality Control and Protein Repair Systems

The formation of this compound within proteins can have significant consequences for their structure and function. The cell possesses a robust system to counteract this form of oxidative damage, thereby ensuring protein quality control.

Reversal of Oxidative Protein Damage

The oxidation of methionine to this compound is a form of protein damage that, unlike many other oxidative modifications, is readily reversible. wikipedia.orgportlandpress.com This repair is carried out by the stereospecific methionine sulfoxide reductase (Msr) system, which consists of MsrA and MsrB enzymes that reduce the S and R diastereomers of methionine sulfoxide, respectively. mdpi.com The widespread presence of the Msr system across all domains of life underscores its fundamental importance in maintaining protein integrity. mdpi.com

The accumulation of oxidized proteins is a hallmark of aging and various diseases. wikipedia.org The Msr system acts as a critical protein repair pathway, reversing the oxidative damage to methionine residues and preventing the accumulation of dysfunctional proteins. portlandpress.com This repair mechanism is essential for cellular viability, particularly under conditions of oxidative stress. arvojournals.org

Restoration of Oxidatively Impaired Protein Function and Activity

The introduction of an oxygen atom in the conversion of methionine to this compound can alter the local protein structure and, consequently, its function. wikipedia.org This modification can lead to protein misfolding, inactivation of enzymatic activity, and disruption of protein-protein interactions. wikipedia.orgportlandpress.com

The enzymatic reduction of this compound back to methionine by the Msr system can restore the original structure and function of the damaged protein. mdpi.comportlandpress.com This process is a key aspect of protein quality control, allowing cells to salvage and reuse proteins that have been subjected to oxidative stress. For example, the function of proteins critical for cellular processes, such as calmodulin and certain ion channels, can be impaired by methionine oxidation and subsequently restored by Msr activity. nih.gov

| Protein | Effect of Methionine Oxidation to Sulfoxide | Restoration by Msr System |

| Calmodulin | Loss of conformational stability and regulatory function. nih.gov | Restoration of functionality. nih.gov |

| α-1-Antitrypsin | Inactivation of protease inhibitory activity. | Functional restoration. |

| Ribosomal Proteins | Altered ribosomal function. | Recovery of protein synthesis. |

| Actin | Disruption of polymerization. | Restoration of cytoskeletal dynamics. |

Involvement in Cellular Signaling and Regulatory Pathways

Beyond its role in antioxidant defense and protein repair, the reversible oxidation of methionine to this compound is emerging as a mechanism for cellular regulation and signal transduction. nih.govnih.gov The change in the chemical nature of the methionine side chain upon oxidation can act as a molecular switch, modulating the activity of specific proteins and influencing downstream signaling events. nih.gov

The levels of this compound are dependent on the cellular redox status and are often elevated during oxidative stress, aging, and inflammation. nih.gov This dynamic change in methionine oxidation can influence various signaling pathways. For instance, the oxidation of specific methionine residues in proteins like Ca2+/calmodulin-dependent protein kinase II (CaMKII) can alter its activity, thereby impacting calcium signaling. nih.gov The subsequent reduction of the resulting methionine sulfoxide by the Msr system provides a means to reverse this regulatory switch. nih.gov This reversible post-translational modification allows for a nuanced response to changes in the cellular redox environment, linking oxidative signals to specific cellular outcomes. nih.govnih.gov

Methionine Oxidation as a Reversible Post-Translational Modification

The sulfur-containing amino acids, cysteine and methionine, are particularly susceptible to oxidation by reactive oxygen species (ROS). nih.govnih.gov While the oxidation of most amino acids leads to irreversible damage, the oxidation of methionine to this compound is a reversible process. wikipedia.orgnih.gov This reversibility is a key feature that allows methionine oxidation to function as a regulatory mechanism, similar to phosphorylation. nih.govnih.gov

The oxidation of a methionine residue to methionine sulfoxide introduces a chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. wikipedia.org This conversion from a non-polar methionine to a more polar and hydrophilic methionine sulfoxide can induce significant conformational changes in proteins, potentially altering their function. nih.govportlandpress.com

The reduction of methionine sulfoxide back to methionine is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs). portlandpress.commdpi.com There are two main types of Msrs, MsrA and MsrB, which exhibit stereospecificity for the S and R diastereomers of methionine sulfoxide, respectively. wikipedia.orgmdpi.com A third type, fRmsr, specifically reduces free methionine-R-sulfoxide. wikipedia.org The regeneration of active Msr enzymes often depends on the thioredoxin (Trx) system, which utilizes NADPH as a reducing equivalent. nih.govashpublications.org This enzymatic repair system ensures that proteins with oxidized methionine residues can be restored to their functional state. portlandpress.comnih.govnih.gov

Initially, methionine oxidation was primarily viewed as a damaging event leading to loss of protein function. nih.govresearchgate.net However, a growing body of evidence now recognizes reversible methionine oxidation as a sophisticated mechanism for regulating protein activity. nih.govresearchgate.net In some cases, the oxidation of specific methionine residues can activate a protein, and its subsequent reduction by Msrs leads to inactivation. nih.gov This dynamic cycle allows cells to respond to changes in the redox environment and fine-tune protein function accordingly. nih.govresearchgate.net

Modulation of Specific Signaling Proteins by Methionine Oxidation/Reduction

The reversible oxidation and reduction of methionine residues in specific signaling proteins serve as a critical post-translational modification that can modulate their activity and influence downstream signaling pathways. nih.gov This regulatory mechanism is analogous to other well-established PTMs like phosphorylation and dephosphorylation. ashpublications.org

A prominent example of a signaling protein regulated by methionine oxidation is Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) . Oxidation of specific methionine residues within CaMKII can lead to its activation. researchgate.netmdpi.com This activation is a lasting modification that can persist and influence synaptic plasticity and other neuronal functions. The subsequent reduction of these oxidized methionines by Msrs can then return the kinase to its inactive state. nih.gov

Calmodulin (CaM) , a key calcium-sensing protein, is another well-studied target. The oxidation of methionine residues in CaM can significantly impair its ability to bind to and regulate its target proteins, such as the plasma membrane Ca²⁺-ATPase. mdpi.comnih.gov This can disrupt calcium homeostasis within the cell. The Msr system can repair this oxidative damage, restoring CaM's regulatory function. mdpi.comresearchgate.net

The inhibitor of kappa B-alpha (IκBα) , a key regulator of the NF-κB signaling pathway, is also subject to modulation by methionine oxidation. Oxidation of a specific methionine residue in IκBα can enhance its stability and prevent its degradation, thereby inhibiting the activation of NF-κB, a crucial transcription factor in the immune response. scispace.com The reversal of this oxidation by Msrs can restore the normal regulation of NF-κB activity. scispace.com

Furthermore, the activity of certain ion channels, such as potassium channels, can be inhibited by the oxidation of critical methionine residues. nih.gov This highlights the broad impact of methionine oxidation on cellular excitability and signaling. The table below summarizes key signaling proteins modulated by methionine oxidation.

| Signaling Protein | Effect of Methionine Oxidation | Reference |

|---|---|---|

| Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) | Activation | nih.govresearchgate.net |

| Calmodulin (CaM) | Impaired binding to target proteins | mdpi.comnih.gov |

| Inhibitor of kappa B-alpha (IκBα) | Increased stability, inhibition of NF-κB | scispace.com |

| Potassium Channels | Inhibition of channel activity | nih.gov |

| Phospholamban | Down-regulation of Ca-ATPase | nih.gov |

Redox Sensing and Signaling through Msr Activity

The methionine sulfoxide reductase (Msr) system, in conjunction with methionine residues in proteins, functions as a dynamic redox sensing and signaling apparatus within the cell. nih.govmdpi.com Methionine residues on the surface of proteins can act as scavengers of reactive oxygen species (ROS), effectively protecting other more critical amino acids and cellular components from oxidative damage. nih.govpnas.org This sacrificial oxidation of methionine to methionine sulfoxide can be reversed by the Msr system, creating a catalytic antioxidant cycle. nih.govresearchgate.net

The activity of the Msr system itself can be a sensor of the cellular redox state. Under conditions of high oxidative stress, the demand for Msr activity increases. The Msr system, particularly MsrA, is crucial for protecting cells from oxidative damage, and its absence can lead to increased sensitivity to ROS. mdpi.comnih.gov Conversely, overexpression of MsrA can enhance resistance to oxidative stress. portlandpress.combohrium.com

The reversible oxidation of methionine can also be coupled to changes in protein phosphorylation, thereby linking oxidative signals to phosphorylation-dephosphorylation cascades. portlandpress.commdpi.com When a methionine residue is part of a hydrophobic recognition motif for a kinase, its oxidation to the more polar methionine sulfoxide can inhibit phosphorylation. portlandpress.com This provides a mechanism for redox regulation of kinase-mediated signaling pathways.

Furthermore, the Msr system plays a role in regulating the function of proteins involved in redox signaling. For instance, the oxidation state of methionine residues can influence the activity of transcription factors and other signaling molecules, thereby modulating gene expression and cellular responses to oxidative stress. nih.gov The ability of Msrs to repair oxidized methionine residues ensures that these signaling pathways can be reset once the oxidative challenge has subsided. mdpi.com

Interactions with Methionine Metabolism and Nutrient Homeostasis

Contribution to Methionine Recycling and Maintenance of the Methionine Pool

The reduction of methionine sulfoxide back to methionine by the Msr system represents a significant salvage pathway that contributes to maintaining the cellular pool of free methionine. researchgate.netmerckmillipore.com When free methionine is oxidized to methionine sulfoxide, it becomes unavailable for protein synthesis and other metabolic processes. researchgate.net The enzymatic reduction of free methionine sulfoxide, catalyzed by MsrA for the S-epimer and fRmsr for the R-epimer, effectively recycles this amino acid, ensuring its availability for critical cellular functions. wikipedia.org

This recycling is particularly important under conditions of oxidative stress, where the oxidation of free methionine is likely to be elevated. By efficiently converting methionine sulfoxide back to methionine, the Msr system helps to buffer the free methionine pool against oxidative depletion. This is crucial for sustaining protein synthesis and the production of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. researchgate.net

The table below outlines the enzymes involved in the recycling of free methionine sulfoxide.

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| MsrA | Free Methionine-S-sulfoxide | Methionine | wikipedia.org |

| fRmsr | Free Methionine-R-sulfoxide | Methionine | wikipedia.org |

Influence on Sulfur Metabolism and Transsulfuration Pathways

The availability of methionine is a key determinant for the flux through the transsulfuration pathway, which leads to the synthesis of cysteine and subsequently glutathione (B108866), a major cellular antioxidant. merckmillipore.com By maintaining the pool of methionine through the reduction of methionine sulfoxide, the Msr system indirectly influences the capacity of the cell to synthesize these important sulfur-containing compounds. researchgate.net

Investigating the Role of Methionine Sulfoxide in Biological Aging Processes

The accumulation of oxidatively damaged proteins is a hallmark of the aging process, and the methionine sulfoxide reductase system plays a significant role in mitigating this damage and influencing lifespan. portlandpress.comnih.gov

Research across various model organisms has demonstrated a strong correlation between Msr activity and longevity. Overexpression of MsrA has been shown to extend the lifespan of organisms such as Drosophila melanogaster (fruit fly). portlandpress.combohrium.com Conversely, the deletion of the MsrA gene in mice has been associated with a reduced lifespan and increased levels of oxidized proteins. portlandpress.comresearchgate.net

The levels of methionine sulfoxide in tissues have been observed to increase with age in some models, suggesting that the capacity of the Msr system to repair oxidized proteins may decline over time. wikipedia.org This age-related decline in Msr activity has been reported in tissues like the rat kidney and liver. portlandpress.com Furthermore, deficiencies in the Msr system have been linked to age-related diseases in humans, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as cancer. mdpi.comnih.gov In the brains of patients with these diseases, an accumulation of proteins with oxidized methionine residues has been observed. portlandpress.com

The table below summarizes key findings on the role of the Msr system in aging.

| Organism/System | Finding | Reference |

|---|---|---|

| Drosophila melanogaster | Overexpression of MsrA extends lifespan | portlandpress.combohrium.com |

| Mouse | Deletion of MsrA gene reduces lifespan | portlandpress.comresearchgate.net |

| Rat | Msr activity decreases with age in kidney and liver | portlandpress.com |

| Human | Deficiencies in Msr system linked to age-related diseases | mdpi.comnih.gov |

Accumulation of Oxidized Methionine Residues with Age

A growing body of evidence indicates a correlation between the aging process and the accumulation of oxidatively damaged proteins. Methionine residues within proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of this compound (MetO). Studies have consistently shown that the levels of oxidatively modified proteins, including those with oxidized methionine and protein carbonyls, increase as a function of age in various biological models.

This age-related increase in MetO has been observed in diverse models, including replicative senescence in cell cultures and the aging of erythrocytes. For instance, the MetO content of proteins has been shown to rise with age. Similarly, the surface hydrophobicity of rat liver proteins, which correlates with the conversion of methionine to methionine sulfoxide, also increases with the age of the animal. The accumulation of these damaged proteins is thought to stem from a combination of factors, including an increased rate of ROS generation and a decline in the efficiency of cellular repair and degradation systems that would normally eliminate or repair these modified proteins. However, it is noteworthy that some studies have not detected a global, age-dependent increase in the MetO content of proteins in all mouse tissues, suggesting that these changes can vary between different models and tissues.

Msr Activity Decline in Aging Biological Systems

The age-related accumulation of oxidized methionine residues is not solely due to increased oxidative damage but is also strongly linked to a decline in the activity of the repair enzymes, methionine sulfoxide reductases (Msrs). The Msr system, comprising MsrA and MsrB which reduce the S and R stereoisomers of methionine sulfoxide respectively, is critical for reversing this oxidative modification.

Numerous studies have documented a decrease in Msr activity in various tissues during the aging process. For example, total Msr activity was found to be significantly reduced in the kidney and liver of aging rats. This decline is not limited to whole organisms; the expression levels of MsrA and MsrB2 were also observed to be lower in senescent human fibroblasts (WI-38) compared to their younger counterparts. The reduction in Msr activity with age suggests a diminished capacity to repair oxidized proteins, which contributes to their accumulation and the subsequent functional decline of cells and tissues. The decline in Msr activity is considered a significant factor in the aging process, potentially leading to a loss of antioxidant defense and rendering tissues more susceptible to oxidative stress.

Genetic Manipulation of Msrs and Lifespan Extension Studies in Model Organisms

Given the role of methionine oxidation in aging, the genetic manipulation of Msr enzymes has been a key area of research to understand their impact on lifespan. Studies in various model organisms, from yeast to mice, have demonstrated that altering Msr expression can significantly affect longevity.

In the fruit fly, Drosophila melanogaster, overexpression of MsrA has been shown to produce a remarkable extension of lifespan. Specifically, overexpressing bovine MsrA predominantly in the nervous system extended the median lifespan by as much as 70%. This lifespan extension was associated with increased resistance to oxidative stress and delayed senescence. Conversely, overexpression of MsrB in Drosophila did not result in a consistent lifespan extension, indicating that the two major Msr enzymes have different effects on aging in this organism. Restoring a specific reductase for free methionine-R-sulfoxide (fRMsr), an enzyme lost in metazoans, also extended the lifespan of flies.

Studies in the yeast Saccharomyces cerevisiae have shown that deleting the MsrA gene reduces lifespan, while its overexpression leads to an extension. MsrB deletion had little effect under normal conditions, but it played a role in longevity in the absence of MsrA or under conditions of caloric restriction.

| Organism | Genetic Manipulation | Key Finding | Lifespan Effect | Reference |

|---|---|---|---|---|

| Drosophila melanogaster (Fruit Fly) | MsrA Overexpression (Nervous System) | Markedly extended median lifespan by up to 70%. | Increase | |

| Drosophila melanogaster (Fruit Fly) | MsrB Overexpression | No consistent effect on lifespan. | No Change | |

| Mus musculus (Mouse) | MsrA Knockout | Conflicting results: some studies report ~40% shorter lifespan, others report no change in longevity. | Decrease / No Change | |

| Mus musculus (Mouse) | Cytosolic MsrA Overexpression | Slowed the rate of aging in females but no significant effect on median or maximum lifespan. | No Significant Change | |

| Saccharomyces cerevisiae (Yeast) | MsrA Deletion | Reduced lifespan. | Decrease | |

| Saccharomyces cerevisiae (Yeast) | MsrA Overexpression | Extended lifespan by ~25%. | Increase |

Association of Methionine Sulfoxide Accumulation with Biological Dysfunctions (Non-Clinical Contexts)

The accumulation of methionine sulfoxide is not merely a biomarker of age but is mechanistically linked to a variety of biological dysfunctions. In non-clinical settings, studies using animal and in vitro models have elucidated how the failure to repair oxidized methionine residues contributes to cellular and organismal decline.

Mechanistic Studies in Animal Models of Age-Related Conditions

Animal models with genetic modifications in the Msr system have been invaluable for understanding the pathological consequences of methionine sulfoxide accumulation. Mice lacking the MsrA gene (MsrA-/-) serve as a primary model for these investigations. These mice exhibit a range of dysfunctions that mirror aspects of age-related decline.

A notable phenotype in MsrA-/- mice is their enhanced sensitivity to oxidative stress. When exposed to hyperoxic conditions (100% oxygen), these mice have a shorter lifespan and accumulate higher levels of oxidized proteins (protein carbonyls) in their tissues compared to wild-type mice. Furthermore, after the age of six months, MsrA-/- mice often develop an atypical "tip-toe" walking pattern, which is indicative of neurological damage. This suggests that the MsrA enzyme is critical for protecting the nervous system from age-related oxidative damage.

In a mouse model of Alzheimer's disease that overexpresses amyloid precursor protein (APP), the additional ablation of MsrA led to increased levels of soluble β-amyloid and exacerbated mitochondrial dysfunction. This indicates that the inability to repair methionine sulfoxide can worsen pathologies associated with age-related neurodegenerative conditions. The absence of MsrA has also been linked to other malfunctions related to heart disease and liver toxicity in mouse models. These mechanistic studies underscore the role of the Msr system in preventing a cascade of molecular and cellular events that lead to age-associated pathologies.

Impact on Cellular Viability and Stress Resistance in In Vitro and Animal Models

The protective role of the Msr system is clearly demonstrated in studies examining cellular viability and resistance to environmental stressors. Overexpression or deletion of Msr

Academic Research Methodologies and Future Directions in Dl Methionine Sulfoxide Studies

Analytical Methodologies for Characterizing DL-Methionine Sulfoxide (B87167) and its Metabolism

Accurate characterization and quantification of MetO diastereomers and the analysis of protein methionine oxidation are fundamental to research in this field. A variety of sophisticated analytical techniques have been developed to meet these challenges, ranging from chromatographic separation to high-resolution mass spectrometry and NMR-based approaches.

The separation and quantification of the two diastereomers of methionine sulfoxide are analytically challenging but essential for studying the stereospecificity of Msr enzymes. Various chromatographic techniques have been developed to achieve this separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Reversed-phase HPLC (RP-HPLC) can be used to determine methionine and methionine sulfoxide content, often after enzymatic hydrolysis of proteins. researchgate.net However, separating the (R)- and (S)-diastereomers typically requires specialized approaches due to their similar physicochemical properties.

Chiral Chromatography offers a direct route for separation. A notable development is the use of supercritical fluid chromatography (SFC) with a chiral stationary phase, which has been shown to resolve MetO diastereomers with high purity (>99%). nih.govresearchgate.net

Derivatization followed by HPLC is a widely used strategy to enhance detection and improve separation. The amino group of MetO can be reacted with a derivatizing agent to attach a chromophore or fluorophore, enabling sensitive detection by UV-Visible (UV) or Fluorescence (FLD) detectors. google.comresearchgate.net

Dabsyl Chloride: This reagent is frequently used to derivatize methionine and its sulfoxide forms. The resulting dabsylated products can be separated by RP-HPLC and quantified by visible light detection (around 466 nm). nih.gov This method is robust for assaying Msr activity by measuring the conversion of dabsyl-MetO to dabsyl-Met. nih.govnih.govportlandpress.com

Other Derivatizing Agents: Reagents like phenyl isothiocyanate and ACCQ Tag Ultra are also employed to add UV and fluorescent absorbing groups to MetO, facilitating its detection and quantification via HPLC. google.com

Capillary Electrophoresis (CE) and its variants, such as micellar electrokinetic chromatography (MEKC), provide high-resolution separation. A validated MEKC method involves derivatizing the analytes with dabsyl chloride and using a dual-layer coated capillary for the stereospecific analysis of L-methionine sulfoxide diastereomers, allowing for the determination of MsrA enzyme kinetics. merckmillipore.com

The following table summarizes various chromatographic methods used for the analysis of methionine sulfoxide.

| Technique | Principle | Detection | Key Application | References |

| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO₂ as the mobile phase with a chiral stationary phase for direct diastereomer separation. | UV | Baseline separation of Fmoc-MetO diastereomers. | nih.govresearchgate.net |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. Often requires derivatization for enhanced detection and resolution of diastereomers. | UV, FLD | Quantification of Met and MetO in protein hydrolysates; analysis of derivatized MetO for enzyme assays. | researchgate.netresearchgate.netnih.gov |

| Micellar Electrokinetic Chromatography (MEKC) | A form of capillary electrophoresis using micelles as a pseudo-stationary phase for high-efficiency separation of derivatized diastereomers. | UV | Stereospecific assay of Msr activity and enzyme kinetics. | merckmillipore.com |

| Mixed-Mode Chromatography | Combines reversed-phase and ion-exchange mechanisms on a single column for comprehensive impurity profiling. | UV, CAD | Sensitive quantification of methionine sulfoxide in formulated protein products. | researchgate.net |

Mass spectrometry (MS) is a powerful tool for analyzing protein modifications, including methionine oxidation, due to its high sensitivity and ability to provide site-specific information. nih.gov Oxidative modifications alter the mass of the amino acid residue, which can be detected as a mass shift (e.g., +16 Da for the addition of one oxygen atom to form methionine sulfoxide). nih.gov

Several MS-based strategies are employed:

Bottom-Up Proteomics: This common approach involves digesting the protein into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). This allows for the identification of specific methionine residues that are oxidized. nih.gov

Top-Down Proteomics: This method analyzes intact proteins, providing information on the total load of modifications on an individual protein molecule. High-resolution instruments are necessary to accurately determine multiple different oxidized forms. nih.gov

A significant challenge in quantifying methionine oxidation is the potential for artificial oxidation to occur during sample preparation and analysis. bohrium.combiorxiv.org To address this, several innovative methods have been developed:

Stable Isotope Labeling: This technique uses ¹⁸O-enriched hydrogen peroxide to intentionally oxidize unoxidized methionines. By comparing the ratios of ¹⁸O- to ¹⁶O-modified peptides, an accurate initial oxidation level can be determined, correcting for any subsequent artificial oxidation. bohrium.comacs.org

Methionine Oxidation by Blocking with Alkylation (MObBa): This method involves selectively alkylating unoxidized methionines at a low pH. The alkylated methionines are stable and cannot be oxidized further, serving as a reliable proxy for the unoxidized fraction. The level of oxidation can then be quantified accurately by MS. biorxiv.orgacs.org

Enzymatic Reduction: Another strategy involves treating the sample with methionine sulfoxide reductases (Msrs) to reverse the oxidation before MS analysis. This can simplify complex spectra caused by multiple oxidized forms and improve the sensitivity and depth of analysis. thermofisher.com

The table below outlines key MS-based approaches for analyzing methionine oxidation.

| Method | Principle | Advantage | References |

| Bottom-Up LC-MS/MS | Analysis of peptides after protein digestion. | Identifies specific sites of oxidation. | nih.gov |

| Stable Isotope Labeling (¹⁸O) | Post-digestion labeling of unoxidized methionines with ¹⁸O. | Corrects for artificial oxidation during analysis. | bohrium.comacs.org |

| MObBa | Selective alkylation of unoxidized methionines to prevent artificial oxidation. | Provides a stable proxy for quantifying unoxidized methionines. | biorxiv.orgacs.org |

| Msr-Assisted Analysis | Enzymatic reduction of MetO to Met prior to MS analysis. | Reduces sample complexity and increases sensitivity for quantitative analysis. | thermofisher.com |

Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique, non-invasive way to study enzymatic reactions in complex biological mixtures. Recently, an innovative NMR-based biosensor, named CarMetOx, was developed to specifically monitor Msr activity. nih.govexlibrisgroup.combiorxiv.org

This approach leverages the sensitivity of the NMR chemical shift to the local chemical environment, which can distinguish between the (R)- and (S)-diastereomers of an isotope-labeled methionine sulfoxide reporter molecule. exlibrisgroup.combiorxiv.org The key features of this methodology are:

Simultaneous Measurement: CarMetOx allows for the simultaneous measurement of both MsrA and MsrB activities in a single experiment by tracking the stereo-specific reduction of the R- and S-isomers of the biosensor. nih.govbiorxiv.org

Versatility: The biosensor is effective in a wide range of biological environments, from reconstituted enzyme reactions and cell lysates to living organisms like zebrafish embryos. exlibrisgroup.combiorxiv.org

High Sensitivity: This technique is highly sensitive and provides a powerful tool for studying the function of Msr enzymes in the context of oxidative stress-related diseases and redox signaling pathways. nih.govbiorxiv.org

The development of CarMetOx represents a significant advancement, enabling high-resolution, real-time assessment of stereo-specific Msr activity in vitro and in vivo. researchgate.netbiorxiv.org

Biochemical and Enzymatic Assays for Msr Activity and Kinetics

To understand the function and regulation of methionine sulfoxide reductases, robust assays for their activity and kinetic properties are essential. These assays typically monitor either the consumption of a substrate or the formation of a product over time.

Spectrophotometric and fluorescence-based assays are well-suited for high-throughput screening (HTS) due to their simplicity, sensitivity, and continuous monitoring capabilities. creative-enzymes.commdpi.com

Spectrophotometric Assays: A common method is a coupled-enzyme assay where the reduction of MetO by Msr is linked to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm. nih.govbmbreports.org The Msr enzyme is recycled by a system like thioredoxin (Trx) and thioredoxin reductase (TR), with NADPH serving as the ultimate electron donor. nih.gov An inventive application of this assay uses dimethyl sulfoxide (DMSO), a known substrate for MsrA and a common solvent for compound libraries, as the substrate, making it highly compatible with HTS for inhibitors or activators of MsrA. nih.gov

Fluorescence-Based Assays: These assays offer very high sensitivity. mdpi.comnih.gov A significant breakthrough in this area is the development of Msr-blue, the first turn-on fluorescent probe for Msr enzymes. nih.gov

Msr-blue: This probe is nearly non-fluorescent until it is specifically reduced by Msr enzymes, resulting in a greater than 100-fold increase in fluorescence intensity. This "off-on" characteristic provides a direct and highly sensitive measure of Msr activity. The probe has been successfully used to measure Msr activity in various biological samples, including different mouse organs and cell models of Parkinson's disease. nih.gov

The following table compares these assay types.

| Assay Type | Principle | Measurement | Advantages | References |

| Spectrophotometric | Coupled reaction where Msr activity is linked to NADPH oxidation. | Decrease in absorbance at 340 nm. | Suitable for HTS, uses standard lab equipment. | nih.govbmbreports.org |

| Fluorescence-Based | A specific probe (Msr-blue) becomes highly fluorescent upon reduction by Msr. | Increase in fluorescence intensity. | Very high sensitivity, "off-on" signal, suitable for live-cell imaging and HTS. | nih.gov |

Assays that directly quantify the decrease in the substrate (methionine sulfoxide) or the increase in the product (methionine) provide a direct measure of enzyme activity.

HPLC-Based Methods: As discussed in section 4.1.1, HPLC is a primary tool for this purpose. The standard procedure involves incubating the Msr enzyme with its substrate (e.g., dabsylated MetO) and cofactors (like DTT or a thioredoxin recycling system). nih.govportlandpress.com At various time points, the reaction is stopped, and the mixture is analyzed by RP-HPLC. The separation and quantification of the substrate and product peaks allow for the determination of initial reaction velocities and kinetic parameters like Kₘ and Vₘₐₓ. portlandpress.commerckmillipore.com This method is highly specific and can distinguish between the reduction of R- and S-diastereomers if they are separated chromatographically. portlandpress.com

SDS-PAGE Gel-Shift Assays: For protein substrates, a simple and effective method involves using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The oxidation of methionine residues in a protein often leads to a change in its conformation and interaction with SDS, resulting in altered mobility on the gel. Methionine-rich proteins (MRPs) that are free of cysteine residues are particularly useful for this application. The oxidized MRP migrates differently from the reduced form. By incubating the oxidized MRP with an Msr enzyme, the reduction back to the native form can be visualized as a shift in the protein's band on the gel, providing a convenient way to assess Msr activity. nih.gov

Other Methods:

Colorimetric Determination: Early methods used colorimetric reactions, such as the nitroprusside method, to specifically quantify the amount of methionine formed. asm.org

Enzymatic Acetylation: A historical assay measured the reduction of MetSO in a protein (ribosomal protein L12) by subsequently measuring the formation of the product (L12) via an enzymatic acetylation reaction for which the oxidized protein was not a substrate. pnas.org

These direct measurement techniques are crucial for detailed kinetic analysis and for confirming the activity observed in less direct, high-throughput assays.

Investigation of Substrate Specificity and Catalytic Efficiency of Msr Enzymes

Methionine sulfoxide reductase (Msr) enzymes are crucial for cellular defense against oxidative stress by repairing oxidized methionine residues. portlandpress.com These enzymes, primarily MsrA and MsrB, exhibit stereospecificity, reducing the S and R isomers of methionine sulfoxide (MetSO), respectively. nih.govnih.gov The catalytic efficiency and substrate specificity of these enzymes are subjects of intensive research to understand their biological roles and potential therapeutic applications.

Studies have revealed that the fusion of MsrA and MsrB domains, as seen in some bacteria like Shewanella oneidensis, can lead to a significant increase in catalytic efficiency. nih.govnih.gov This bifunctional MsrBA fusion protein demonstrates a rate enhancement of an order of magnitude compared to the individual enzymes acting separately, particularly in the repair of protein-bound MetSO, such as in oxidized calmodulin (CaMox). nih.govnih.gov The coordinated action of the two domains in the fusion protein allows for the complete reduction of all MetSO residues in CaMox, a feat not achieved by the separate enzymes at the same temperature. nih.govnih.gov

The kinetic parameters of Msr enzymes vary depending on the substrate (free vs. protein-bound MetSO) and the specific enzyme. For instance, Arabidopsis MsrB1 shows a higher catalytic efficiency (kcat/Km) for protein-bound MetSO compared to MsrB2. researchgate.net Conversely, MsrB2 preferentially reduces substrates like N-acetyl-MetSO with a much higher catalytic efficiency than for free MetSO. researchgate.net This highlights the diverse substrate preferences among MsrB isoforms. Generally, MsrB enzymes are considered less active but have higher substrate specificity compared to MsrA. frontiersin.org

The catalytic mechanism of Msr enzymes involves a three-step process centered around sulfenic acid chemistry. mdpi.com The active sites of MsrA and MsrB, though structurally different, possess a mirror-image symmetry that dictates their stereoselectivity for either the S- or R-diastereomer of MetSO. nih.gov This specificity is crucial for the effective repair of the racemic mixture of methionine sulfoxides generated by reactive oxygen species (ROS). portlandpress.com

Interactive Table: Catalytic Efficiency of Various Msr Enzymes

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Arabidopsis MsrB1 | Dabsyl-MetSO | 0.07 | - | - | researchgate.net |

| Arabidopsis MsrB2 | Dabsyl-MetSO | 0.02 | - | - | researchgate.net |

| Arabidopsis MsrB2 | Free MetSO | 1.37 | - | - | researchgate.net |

| Arabidopsis MsrB2 | N-acetyl-MetSO | 2.94 | - | - | researchgate.net |

| Mammalian MsrB1-Sec/SECIS | Dabsyl-Met-R-SO | - | 1.0 | - | molbiolcell.org |

| Mammalian MsrB1-Cys/SECIS | Dabsyl-Met-R-SO | - | 0.9 | - | molbiolcell.org |

| Mammalian MsrB1-Cys | Dabsyl-Met-R-SO | - | 1.1 | - | molbiolcell.org |

| Mammalian MsrB2 | Dabsyl-Met-R-SO | - | 0.17 | - | molbiolcell.org |

| Mammalian MsrB3 | Dabsyl-Met-R-SO | - | 2.9 | - | molbiolcell.org |

| Halobacterium hubeiense MsrA (low salt) | MetSO | 0.133 | 4.301 | - | nih.gov |

| Halobacterium hubeiense MsrA (high salt) | MetSO | - | 0.503 | - | nih.gov |

Cellular and Animal Model Systems for Studying Methionine Sulfoxide Biology

In Vitro Cellular Systems (e.g., Hepatocytes, Cultured Cell Lines) for Mechanistic Studies

In vitro cellular systems are indispensable for dissecting the molecular mechanisms of methionine sulfoxide biology. Cultured cell lines, such as neuronal cells, are used to study the protective effects of the Msr system against insults like those from amyloid β-protein (Aβ). acs.org Studies have shown that treatment with N-acetyl-Met-sulfoxide can induce Msr activity and protect these cells from Aβ toxicity. acs.org Furthermore, dopaminergic cells in culture have demonstrated that MsrA expression and function protect them from insults related to Parkinson's disease. mdpi.com

Hepatocytes and other cultured cell lines are also employed to investigate the role of Msr enzymes in protecting against general oxidative stress. portlandpress.com These systems allow for controlled experiments to elucidate the signaling pathways and downstream effects of Msr activity.

Genetically Engineered Animal Models (e.g., Msr Knockout/Overexpression Mice, Drosophila) for Functional Analysis

Genetically engineered animal models have been instrumental in understanding the physiological functions of the Msr system. The generation of Msr knockout (KO) and transgenic overexpression mice has provided powerful tools for this research. columbia.edunih.gov For example, MsrA KO mice have been shown to be more susceptible to oxidative stress. mdpi.com In a mouse model of Alzheimer's disease, the absence of MsrA eliminated the difference in toxicity between native Aβ and Aβ-sulfoxide, highlighting the crucial neuroprotective role of this enzyme. acs.org

Studies using Drosophila have also contributed significantly to our understanding of the link between the Msr system and lifespan. Upregulation of MsrA in these models has been shown to increase lifespan. mdpi.com These models allow for large-scale genetic screens to identify new components and regulators of the methionine sulfoxide reduction pathway.

Mechanistic Studies in Organ-Specific Oxidative Stress Models (e.g., Lens, Liver, Brain)

Organ-specific models of oxidative stress are critical for understanding the tissue-specific roles of the Msr system. The eye lens is particularly vulnerable to oxidative damage, and MsrA has been shown to be vital for the viability of lens cells by providing resistance to oxidative stress. portlandpress.com

In the brain, the Msr system plays a significant role in neuroprotection. mdpi.com The oxidation of methionine residues in proteins like α-synuclein can affect their aggregation and degradation, processes implicated in neurodegenerative diseases like Parkinson's disease. mdpi.com The absence of MsrA can exacerbate the toxicity of modified α-synuclein. mdpi.com Similarly, in the context of Alzheimer's disease, the oxidation of a specific methionine residue (Met35) in amyloid-beta has a profound effect on its properties, and the Msr system is believed to play a protective role. mdpi.comnih.gov

Studies in freshwater turtles (Trachemys scripta), a model for anoxia tolerance, have shown differential upregulation of MsrA and MsrB transcripts and proteins in the brain during anoxia and reoxygenation, suggesting a preparatory role against oxidative stress. mdpi.com

Theoretical and Computational Approaches in Msr Catalysis and Substrate Interaction

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations have become a powerful tool for investigating the intricate details of enzyme-substrate interactions at an atomic level. nih.govosti.gov These computational methods allow researchers to visualize the dynamic process of substrate binding and the conformational changes that occur within the enzyme's active site during catalysis.

In the context of Msr enzymes, MD simulations have been employed to understand the structural basis of their substrate specificity and catalytic efficiency. For instance, simulations of MsrA from the halophile Halobacterium hubeiense revealed that salt ions stabilize and compact the enzyme's structure, thereby enhancing its affinity for the substrate. nih.gov These simulations, coupled with mutagenesis analysis, confirmed the crucial role of specific salt bridges in this salt-induced activation. nih.gov

MD simulations can also elucidate the interactions that govern the recognition of different substrates. By modeling the enzyme in complex with various substrates, researchers can predict binding affinities and identify key amino acid residues involved in the interaction. This information is invaluable for the rational design of enzymes with improved catalytic properties or for the development of specific inhibitors.

Interactive Table: Key Findings from Molecular Dynamics Simulations of Msr Enzymes

| Enzyme System | Key Finding | Implication | Source |

|---|---|---|---|

| Halobacterium hubeiense MsrA | Salt ions stabilize and compact the enzyme structure, enhancing substrate affinity. | Explains the mechanism of salt-induced activation in halophilic enzymes. | nih.gov |

| General MsrA/MsrB | Active sites possess mirror-image symmetry. | Confers stereospecificity for S- and R-diastereomers of MetSO. | nih.gov |

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations have become an indispensable tool for elucidating the intricate reaction mechanisms of DL-methionine sulfoxide, offering insights that are often difficult to obtain through experimental methods alone. These computational studies provide a detailed understanding of the electronic structure, transition states, and energy profiles of the oxidation and reduction reactions involving methionine.

Theoretical investigations have been conducted to model the reduction of sulfoxides by thiols, which serves as a model for the enzymatic reactions catalyzed by methionine sulfoxide reductases (Msrs). acs.org These calculations, often employing methods like density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in mapping out the reaction pathways. acs.orgresearchgate.net For instance, studies have shown that the reduction process in solution can proceed through a sulfurane intermediate. acs.org The formation of this intermediate is often the rate-limiting step in the reaction. acs.org Subsequent proton transfer from a second thiol molecule can then lead to the formation of either a sulfenic acid or a disulfide, with the latter being significantly more stable. acs.org This helps to explain the experimental observation where sulfenic acid is not readily detected in solution, as it is likely to react quickly with another thiol molecule. acs.org

In the context of enzymatic reduction by MsrA, theoretical chemistry investigations have explored the reaction mechanism involving key cysteine residues within the enzyme's active site. researchgate.net Ab initio calculations have been used to investigate the formation of a sulfenic acid intermediate on the catalytic cysteine, a crucial step in the reduction of methionine sulfoxide. acs.orgresearchgate.net

Furthermore, computational studies have delved into the oxidation mechanism of methionine itself. Theoretical investigations of the one-electron oxidation of methionine in aqueous solution have considered various reaction paths, including attacks by hydroxyl radicals (HO•) and molecular oxygen (O₂), as well as hydrolysis. researchgate.net Such studies help to determine the exothermicity of these processes and identify the rate-determining steps. researchgate.net Combined quantum mechanical and molecular mechanical (QM/MM) methods have been employed to analyze the free energy barriers and mechanisms of methionine oxidation by hydrogen peroxide, both for the free amino acid and within a protein context like granulocyte colony-stimulating factor (G-CSF). researchgate.net These calculations have revealed that the reaction coordinate is primarily the difference between the O-O bond of H₂O₂ and the forming S-O bond of the methionine. researchgate.net Interestingly, these studies have also suggested that the protein environment has a minimal effect on the reaction barriers for oxidation. researchgate.net

Emerging Research Frontiers in this compound Biology

The study of this compound and its biological implications is a rapidly evolving field. Emerging research is expanding our understanding beyond its role as simple oxidative damage, uncovering its involvement in complex cellular processes and its potential as a biomarker and a target for therapeutic strategies.

Identification of Novel Physiological Substrates of Msr Enzymes

While the general function of methionine sulfoxide reductases (Msrs) in repairing oxidized methionine residues is well-established, a key area of ongoing research is the identification of their specific physiological protein substrates. nih.gov The discovery of these substrates is crucial for understanding the precise biological pathways regulated by methionine oxidation and reduction.

Historically, the catalytic properties of Msrs were often characterized using low molecular weight compounds containing methionine sulfoxide. nih.gov However, there is a growing emphasis on studying their kinetics and specificity with oxidized protein substrates, which are their natural targets. nih.gov Various research groups have focused on identifying these protein substrates in different organisms. For example, studies in plants and bacteria have identified specific targets of MSRB enzymes. nih.gov

One approach to identify novel substrates involves using "substrate-trapping" mutants of Msr enzymes. For instance, a mutant of MsrB3, where the second active site cysteine is replaced by a serine, can form a persistent mixed disulfide intermediate with its substrate, allowing for the identification of the interacting protein. portlandpress.com

A notable example of a well-characterized protein substrate is the α-1-proteinase inhibitor (α-1-PI). Oxidation of specific methionine residues in α-1-PI inactivates its ability to inhibit elastase, and this function can be restored by MsrA-catalyzed reduction. nih.gov Calmodulin is another protein whose function is known to be modulated by methionine oxidation and repaired by the Msr system. nih.gov

Recent proteomic approaches are enabling a more systematic identification of Msr substrates. These methods aim to capture the dynamic changes in methionine oxidation in response to various stimuli and in different cellular compartments, thereby revealing the breadth of proteins regulated by this post-translational modification. The identification of these substrates will be critical in elucidating the full scope of the physiological roles of the Msr system.

Exploration of Methionine Sulfoxide as a Biomarker for Redox Status in Non-Clinical Contexts

Methionine sulfoxide is increasingly being explored as a stable and reliable biomarker for oxidative stress and cellular redox status, not only in clinical settings but also in various non-clinical research contexts. nih.govfrontiersin.orgresearchgate.net Unlike more transient reactive oxygen species (ROS), methionine sulfoxide is a more stable product of oxidation, making it an attractive marker for assessing the cumulative effects of oxidative conditions. nih.govfrontiersin.org

The ratio of methionine sulfoxide to methionine can serve as an indicator of the in vivo redox environment. researchgate.net For instance, this ratio has been shown to increase in response to inflammatory stimuli. researchgate.net The development of sensitive analytical methods, such as gas chromatography-mass spectrometry, has enabled the precise quantification of both methionine and methionine sulfoxide in biological samples, facilitating its use as a biomarker. researchgate.net

Genetically encoded fluorescent sensors have also been developed to monitor methionine sulfoxide levels in real-time within living cells and even whole organisms. nih.govbwise.kr These sensors, often based on fusing a fluorescent protein with an Msr enzyme, allow for the dynamic and compartment-specific measurement of methionine sulfoxide. nih.govbwise.kr For example, sensors have been designed to be specific for either the S- or R-diastereomer of methionine sulfoxide, providing a more detailed picture of the redox state. nih.gov These tools have been used to monitor changes in methionine sulfoxide levels in response to various physiological stimuli and oxidative challenges in model organisms. nih.gov

The accumulation of free methionine-R-sulfoxide has been proposed as a particularly relevant indicator of tissue damage following oxidative stress. bwise.kr This is because while both free and protein-bound methionine-S-sulfoxide are efficiently reduced by MsrA, MsrB enzymes are less efficient at reducing free methionine-R-sulfoxide, leading to its accumulation under oxidative conditions. bwise.kr The development of highly sensitive fluorescent biosensors specific for free methionine-R-sulfoxide is therefore a promising avenue for assessing oxidative damage in various biological systems. bwise.kr

Investigation of Methylsulfinyl-Containing Compounds and their Bioreduction by Msrs

The substrate scope of methionine sulfoxide reductases extends beyond methionine residues in proteins to include a variety of other compounds containing a methylsulfinyl group. nih.govnih.gov This has opened up a research area focused on the bioreduction of these compounds and its implications for drug metabolism and biocatalysis.

Studies have shown that MsrA, in particular, can reduce the S-stereoisomer of a broad class of methylsulfinyl-containing compounds to their corresponding methylsulfides. nih.govnih.gov In contrast, the R-stereoisomers of these compounds are not efficiently reduced by any of the mammalian Msr enzymes. nih.govnih.gov This stereospecificity has significant implications. For example, several drugs and natural compounds exist as a mixture of R- and S-enantiomers of a sulfoxide. The differential reduction of these enantiomers by MsrA can affect their metabolic fate and, consequently, their efficacy and potential toxicity. nih.gov

Examples of methylsulfinyl-containing compounds that are substrates for MsrA include the antipsychotic drug mesoridazine, the cardiotonic drug sulmazole, the anti-helminthic drug triclabendazole (B1681386) sulfoxide, and the common solvent dimethyl sulfoxide (DMSO). nih.govresearchgate.net The ability of MsrA to reduce these compounds highlights its role in reductive drug metabolism. researchgate.net

Q & A

Basic: How can researchers detect and quantify DL-Methionine sulfoxide in protein samples?

Detection requires specialized methods due to the compound’s polarity and similarity to methionine. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry is commonly used, as it separates sulfoxides from methionine and sulfones . For quantification, isotopic labeling (e.g., stable isotope dilution assays) improves accuracy by distinguishing endogenous and exogenous sulfoxides. Electrochemical Impedance Spectroscopy (EIS) may also be adapted for inhibitor studies, though its application to sulfoxides requires validation .

Basic: What are the optimal conditions for synthesizing this compound from DL-Methionine?

Controlled oxidation of DL-Methionine using agents like hydrogen peroxide or benzimidazolium dichromate (BIDC) in dimethyl sulfoxide (DMSO) yields sulfoxide. Reaction kinetics are first-order in oxidant concentration and follow Michaelis-Menten kinetics for methionine. Acidic conditions (pH < 3) accelerate the reaction, with solvent polarity critically influencing yield. Post-synthesis, purification via recrystallization or HPLC ensures removal of sulfone byproducts .

Advanced: How do solvent properties influence the oxidation kinetics of DL-Methionine to its sulfoxide form?

Solvent polarity and solvation effects dominate. In DMSO , cation-solvating power enhances reaction rates due to stabilization of intermediate oxo-chromium complexes. Solvatochromic analysis shows that solvents with high hydrogen-bond acceptor capacity (e.g., acetonitrile) reduce activation energy, while protic solvents (e.g., water) slow kinetics. Kinetic studies in 19 solvents revealed a 10-fold rate variation, emphasizing solvent selection in experimental design .

Advanced: What are the functional consequences of methionine sulfoxidation in regulatory proteins?

Methionine sulfoxidation can reversibly modulate protein activity. For example, oxidation in calmodulin disrupts calcium binding, altering downstream signaling. Detection challenges include distinguishing sulfoxidation from other post-translational modifications. Tandem mass spectrometry (MS/MS) with collision-induced dissociation identifies sulfoxide-specific fragmentation patterns. Functional assays (e.g., enzymatic activity measurements) are required to correlate oxidation with biological effects .

Basic: What analytical techniques are suitable for distinguishing this compound from its sulfone derivative?

Nuclear Magnetic Resonance (NMR) distinguishes sulfoxide (S=O) and sulfone (SO₂) groups via chemical shifts (δ ~2.5 ppm for sulfoxide vs. ~3.1 ppm for sulfone). Fourier-Transform Infrared Spectroscopy (FTIR) identifies S=O stretching vibrations (1020–1070 cm⁻¹ for sulfoxide; 1120–1200 cm⁻¹ for sulfone). Chromatographic methods (e.g., reverse-phase HPLC) exploit differential retention times due to polarity differences .

Advanced: How does the stereochemical configuration (D vs. L) affect the biological activity and analytical detection of methionine sulfoxide?

The L-form is biologically active in eukaryotic systems, while the D-form is metabolically inert. Chiral chromatography (e.g., using cyclodextrin-based columns) separates enantiomers. In poultry studies, L-methionine sulfoxide showed reduced bioavailability compared to DL-methionine, highlighting stereospecific transport mechanisms. Activity assays (e.g., growth studies in animal models) validate functional differences .

Basic: What are the challenges in sample preparation for this compound due to its physicochemical properties?